![molecular formula C26H30N2O B14364440 4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) CAS No. 95733-29-2](/img/structure/B14364440.png)
4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of ethene and dimethylaniline groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with N,N-dimethylaniline in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in bioimaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its fluorescent properties make it useful in tracking cellular processes and studying molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[2-(4-Bromophenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
- 4,4’-[2-(4-Methoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
- 4,4’-[2-(4-Chlorophenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
Uniqueness
4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) stands out due to its ethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
95733-29-2 |
|---|---|
Formule moléculaire |
C26H30N2O |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-[1-[4-(dimethylamino)phenyl]-2-(4-ethoxyphenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H30N2O/c1-6-29-25-17-7-20(8-18-25)19-26(21-9-13-23(14-10-21)27(2)3)22-11-15-24(16-12-22)28(4)5/h7-19H,6H2,1-5H3 |
Clé InChI |
RKJDARGYSFWRNY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


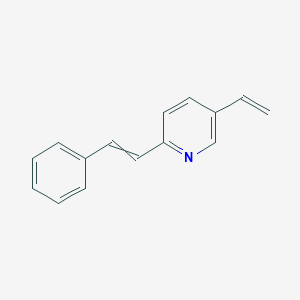
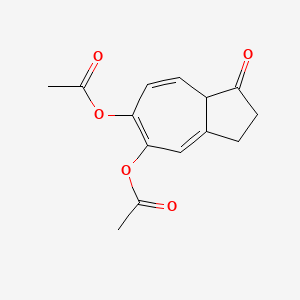
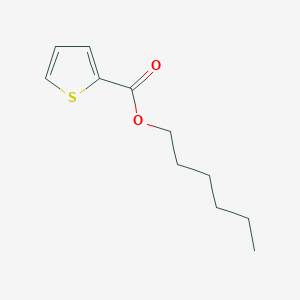
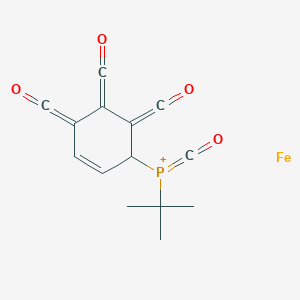
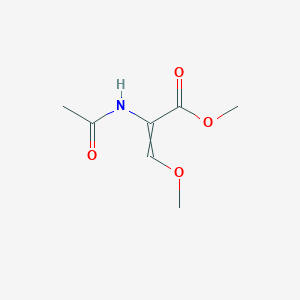
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
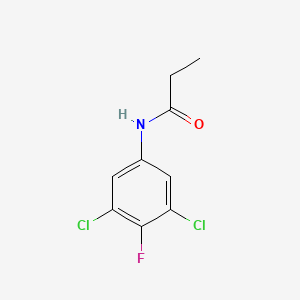
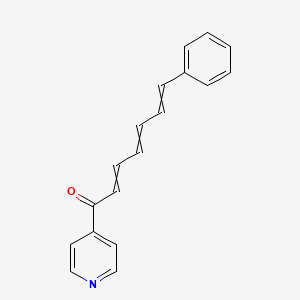

![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)

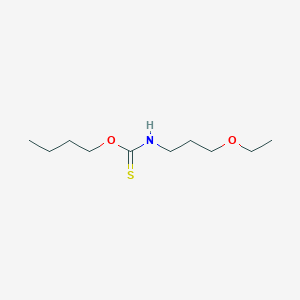
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
